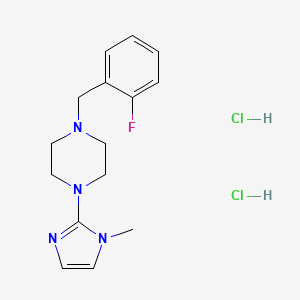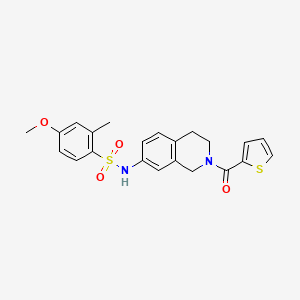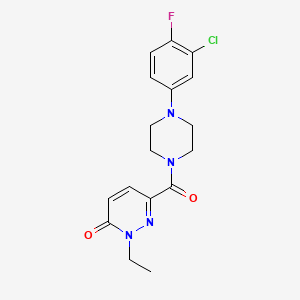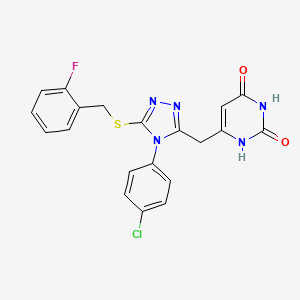
2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent fXa binding activity .Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmacological Studies
Enzyme Inhibition : Benzenesulfonamide derivatives have been studied for their ability to inhibit specific enzymes. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors have shown potential in blocking rat and gerbil kynurenine 3-hydroxylase, suggesting their utility in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Cyclooxygenase-2 (COX-2) Inhibitors : Certain 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. Introduction of a fluorine atom in these molecules preserved COX-2 potency and notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in phase II clinical trials for treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Endothelin Antagonists : Biphenylsulfonamide derivatives have been explored as endothelin-A (ETA) selective antagonists. Through structural modifications, compounds with improved ETA binding affinity and functional activity were developed, exhibiting oral activity in inhibiting pressor effects caused by ET-1 infusion in rats and monkeys (Murugesan et al., 1998).
Chemical Synthesis and Material Science
Heterocyclic Synthesis : Benzenesulfonamides serve as precursors in the synthesis of various heterocyclic compounds. For instance, a study on the synthesis, docking, and biological evaluation of new thiourea derivatives bearing a benzenesulfonamide moiety highlighted their antimycobacterial activity, showcasing the versatility of benzenesulfonamide derivatives in developing novel therapeutic agents (Ghorab et al., 2017).
Photodynamic Therapy : The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications emphasizes the role of benzenesulfonamide derivatives in creating photosensitizers with high singlet oxygen quantum yields, critical for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Zukünftige Richtungen
Future research may focus on identifying suitable follow-on compounds to related substances, with an emphasis on modifying the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . This could potentially lead to the development of more effective inhibitors of blood coagulation factor Xa .
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-10-11-17(26-2)18(13-16)27(23,24)20-14-6-8-15(9-7-14)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZIBSPUAUIZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695407.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695409.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide](/img/structure/B2695411.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2695415.png)


![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)



![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)